molecular formula C14H14O B14636695 1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)- CAS No. 52708-21-1

1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-

Cat. No.: B14636695
CAS No.: 52708-21-1
M. Wt: 198.26 g/mol
InChI Key: FQVASDWOPGVHBY-UHFFFAOYSA-N
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Description

“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure that includes a methano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” typically involves multi-step organic reactions. Common starting materials may include naphthalene derivatives, which undergo a series of reactions such as alkylation, cyclization, and oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure can serve as a building block for various organic syntheses.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic effects, particularly if it exhibits bioactivity.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with a similar fused ring structure.

    Tetralin: A hydrogenated derivative of naphthalene.

    1,4-Dihydronaphthalene: Another derivative with a similar structure but different functional groups.

Uniqueness

“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is unique due to its specific methano bridge and isopropylidene group, which may confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

52708-21-1

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

10-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-one

InChI

InChI=1S/C14H14O/c1-8(2)13-11-7-12(14(13)15)10-6-4-3-5-9(10)11/h3-6,11-12H,7H2,1-2H3

InChI Key

FQVASDWOPGVHBY-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CC(C1=O)C3=CC=CC=C23)C

Origin of Product

United States

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